molecular formula C8H11N3O2S B15263114 Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B15263114
M. Wt: 213.26 g/mol
InChI Key: SJBWKAHOQZMJSS-UHFFFAOYSA-N
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Description

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography, are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

Scientific Research Applications

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
  • tert-Butyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Uniqueness

Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its ethyl and tert-butyl analogs, the methyl group may confer different steric and electronic properties, affecting its overall behavior in chemical and biological systems .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate

InChI

InChI=1S/C8H11N3O2S/c1-13-8(12)11-7-10-5-2-3-9-4-6(5)14-7/h9H,2-4H2,1H3,(H,10,11,12)

InChI Key

SJBWKAHOQZMJSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CNCC2

Origin of Product

United States

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